N-octylpyridine-3-carboxamide
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Overview
Description
N-octylpyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an octyl group attached to the nitrogen atom of the pyridine ring and a carboxamide group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-octylpyridine-3-carboxamide typically involves the reaction of nicotinic acid with octylamine. The process begins with the activation of nicotinic acid using a coupling reagent such as oxalyl chloride in the presence of a solvent like dichloromethane. The activated nicotinic acid is then reacted with octylamine to form this compound. The reaction is usually carried out at low temperatures to ensure high yields and purity .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to minimize by-products and maximize yield. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-octylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-octylpyridine-3-amine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
N-octylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound is studied for its potential antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-octylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-diethylpyridine-3-carboxamide: Similar structure but with diethyl groups instead of an octyl group.
Nicotinamide: Lacks the octyl group and has a simpler structure.
Isonicotinamide: Similar structure but with the carboxamide group at the fourth position.
Uniqueness
N-octylpyridine-3-carboxamide is unique due to the presence of the long octyl chain, which imparts distinct hydrophobic properties. This makes it suitable for applications where hydrophobic interactions are crucial, such as in the formation of micelles or in drug delivery systems .
Properties
CAS No. |
81475-34-5 |
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Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N-octylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H22N2O/c1-2-3-4-5-6-7-11-16-14(17)13-9-8-10-15-12-13/h8-10,12H,2-7,11H2,1H3,(H,16,17) |
InChI Key |
JSIDBRSPTZXMGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
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